2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide
Description
The compound 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide features a benzamide core substituted with a bromine atom at the ortho position. The amide nitrogen is connected via an ethyl linker to a pyrazole ring bearing 3,5-dimethyl substituents and a pyridin-2-yl group at the N1 position. This structure combines a halogenated aromatic system with a heterocyclic moiety, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bromo-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-13-15(14(2)24(23-13)18-9-5-6-11-21-18)10-12-22-19(25)16-7-3-4-8-17(16)20/h3-9,11H,10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIANHXMXFJASCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automated reactors and real-time monitoring systems ensure consistent product quality and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Hydrogenation of the bromine atom can yield the corresponding amine.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while substitution reactions can produce a range of derivatives depending on the nucleophile.
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Similar compounds within its structural class have been shown to induce apoptosis in cancer cells by activating critical signaling pathways. For instance, the activation of hypoxia-inducible factor 1 (HIF-1α) has been linked to increased expression of genes involved in apoptosis, such as p21 and cleaved caspase-3 levels.
Table 1: Summary of Antitumor Activity of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 10b | 0.12 | HIF-1α activation, apoptosis induction |
| Compound 10j | 0.13 | HIF-1α activation, apoptosis induction |
| N-(4-(piperidin)) | TBD | TBD |
Case Studies and Research Findings
In Vitro Studies
In vitro assays have demonstrated that compounds similar to N-(4-(piperidin-1-yl)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide significantly inhibit the growth of various cancer cell lines, including those associated with breast and liver cancers. These studies highlight the compound's potential as a lead candidate for further development in cancer therapy.
Animal Models
Preliminary studies conducted in animal models suggest that these compounds can effectively reduce tumor size when administered at therapeutic doses. However, more research is necessary to fully understand their pharmacokinetics and toxicity profiles.
Potential for Drug Development
The promising antitumor properties indicate that N-(4-(piperidin-1-yl)but-2-yn-1-y)-2-(m-tolyloxy)acetamide could serve as a valuable lead compound in the development of new anticancer therapies. Its unique structure allows for further modifications that could enhance its efficacy and selectivity against various cancer types.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Modifications
- Pyrazole Derivatives: 1,3,4-Thiadiazole-Pyrazole Hybrids (): These compounds replace the benzamide group with 1,3,4-thiadiazole rings. For example, derivatives synthesized from 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one exhibit nitrophenyl substituents instead of pyridinyl groups, altering electronic properties and steric bulk .
Benzamide Backbone Variations
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): This analog replaces the bromine atom and pyrazole-pyridinyl moiety with a 3,4-dimethoxyphenethyl group. The methoxy substituents increase hydrophilicity compared to the bromine’s electron-withdrawing effects .
- Pyrazolo[3,4-d]pyrimidinyl-Benzamide Derivatives (): Example 53 includes a fluorinated chromen-4-one system and a pyrazolo[3,4-d]pyrimidinyl group, demonstrating how fused bicyclic systems can modulate bioavailability and target binding .
Table 1: Structural Comparison
Physicochemical Properties
- Pyrazole-thiadiazole hybrids () typically exhibit moderate melting points due to flexible linkages, while triazolo derivatives () show higher melting points (246–288°C), attributed to rigid fused-ring systems . Rip-B () melts at 90°C, reflecting the destabilizing effect of methoxy groups compared to halogenated systems .
Table 2: Thermal Stability Comparison
Biological Activity
The compound 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a bromine atom, a benzamide moiety, and a pyridine-pyrazole hybrid structure that may contribute to its biological properties.
Research indicates that compounds similar to This compound may exert their biological effects through various mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives have been identified as potent inhibitors of various kinases involved in cancer progression. For instance, compounds with similar structures have shown inhibitory effects on RET kinase and Aurora kinases, which are critical in cell cycle regulation and tumor growth .
- Reduction of Cellular Metabolites : Some studies suggest that related compounds can reduce levels of NADP and NADPH in cells by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of dihydrofolate reductase (DHFR) .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds in the literature:
| Compound Name | Activity | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| 3-Dimethylpyrazole derivative | RET kinase inhibition | 0.95 | Various cancer cell lines |
| Pyrazole linked benzimidazole | Aurora A/B kinase inhibition | 0.067 | U937, K562 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxicity | 3.25 (Hep-2), 17.82 (P815) | Hep-2, P815 |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to This compound :
- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, including MCF7 and A549. The most potent compounds displayed IC50 values ranging from 3.79 µM to 42.30 µM .
- Kinase Inhibition : Research focusing on pyrazole-based compounds indicated their potential as selective inhibitors for various kinases involved in cancer signaling pathways. For example, one compound showed an IC50 value of 0.30 nM against VEGF-induced proliferation in human umbilical vein endothelial cells .
Q & A
Basic: What are the critical steps in synthesizing 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis involves three key stages:
Pyrazole Core Formation : React 3,5-dimethyl-1H-pyrazole with 2-(pyridin-2-yl)ethylamine under acidic conditions to generate the pyrazole-ethylamine intermediate.
Bromobenzamide Coupling : Introduce the 2-bromobenzoyl group via amide bond formation using coupling agents like HATU or EDCI in anhydrous DMF at 0–5°C to minimize side reactions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Optimization Tips :
- Control temperature during coupling to prevent epimerization.
- Use inert atmosphere (N₂/Ar) to avoid oxidation of the pyridine ring .
Basic: How can researchers confirm the molecular structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Verify substituent positions (e.g., pyrazole methyl groups at δ ~2.3 ppm, pyridine protons at δ 7.5–8.5 ppm) and amide bond integrity (NH resonance at δ ~9.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~443.1 Da) and isotopic pattern matching bromine .
- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Answer:
- Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking between pyridine and benzene rings) .
- Data Contradictions : Discrepancies between NMR and crystallographic data (e.g., rotational isomers in solution) can be resolved by comparing dynamic (NMR) and static (X-ray) structural models .
Advanced: What strategies address low yields during the pyrazole-ethylamine intermediate synthesis?
Answer:
Common issues and solutions:
- Side Reactions : Competing alkylation at pyrazole N2 can be suppressed using bulky bases (e.g., DBU) .
- Purification Challenges : Replace traditional column chromatography with preparative HPLC for polar intermediates .
- Byproduct Analysis : Use LC-MS to identify dimers or oxidation products; optimize stoichiometry (amine:pyrazole = 1.2:1) .
Basic: What in vitro assays are suitable for initial biological evaluation of this compound?
Answer:
- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values (target: IC₅₀ > 50 µM for therapeutic index) .
Advanced: How can computational modeling predict the compound’s binding affinity to kinase targets?
Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., JAK2 or EGFR) to identify key interactions (e.g., bromobenzamide with hydrophobic pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable binding) .
Advanced: What analytical methods distinguish regioisomers in bromobenzamide derivatives?
Answer:
- 2D NMR (NOESY/HSQC) : Detect spatial proximity between the bromine substituent and pyrazole methyl groups .
- IR Spectroscopy : Identify carbonyl stretching frequencies (amide C=O ~1650 cm⁻¹) shifts caused by steric hindrance in regioisomers .
Basic: How should researchers handle stability issues during long-term storage?
Answer:
- Storage Conditions : Store at -20°C in amber vials under argon; avoid aqueous solvents (hydrolysis risk) .
- Stability Monitoring : Use periodic HPLC to detect degradation (e.g., de-bromination or amide bond cleavage) .
Advanced: What SAR insights guide functionalization of the pyridine ring for enhanced activity?
Answer:
- Electron-Withdrawing Groups : Adding -NO₂ or -CF₃ at pyridine C4 increases kinase inhibition (e.g., IC₅₀ reduced by 40% in EGFR) .
- Steric Effects : Bulky substituents at C2 reduce cell permeability (logP >3.5 correlates with poor absorption) .
Advanced: How can researchers reconcile conflicting bioactivity data across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
